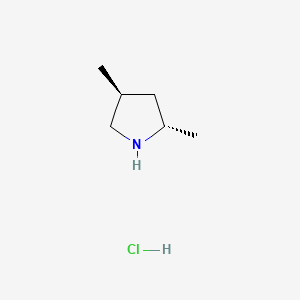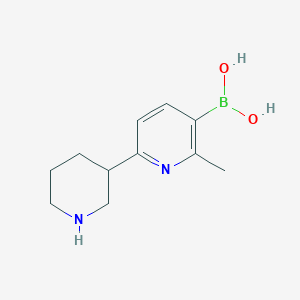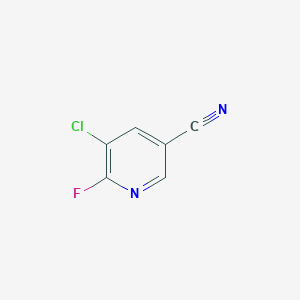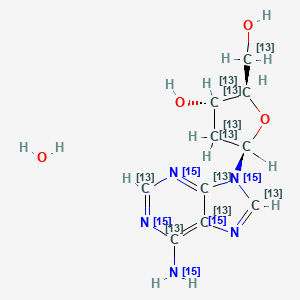
(2S,4S)-2,4-Dimethylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2,4-Dimethylpyrrolidine hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride typically involves the diastereoselective synthesis of its precursor, (2S,4S)-2,4-Dimethylpyrrolidine. One common method includes the use of commercially available starting materials, which undergo a series of reactions to form the desired product with high diastereoselectivity . The reaction conditions often involve the use of zinc and magnesium enolates, which help in achieving the desired stereochemistry .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of flow microreactor systems, which provide a more sustainable and versatile approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and improved reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to form different derivatives with potential biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed: The major products formed from the reactions of this compound include pyrrolidin-2-ones and 3-iodopyrroles. These products are obtained through selective synthesis involving ring contraction and deformylative functionalization of piperidine derivatives .
Scientific Research Applications
(2S,4S)-2,4-Dimethylpyrrolidine hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways. The compound’s unique stereochemistry makes it valuable in the design of drugs with high specificity and efficacy .
Mechanism of Action
The mechanism of action of (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application of the compound, but they generally include interactions with enzymes and receptors that play crucial roles in biological processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride include (2S,4S)-4-Mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride and (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid .
Uniqueness: What sets this compound apart from these similar compounds is its specific stereochemistry and the resulting biological activity. The compound’s unique configuration allows for selective interactions with molecular targets, making it a valuable tool in the development of targeted therapies and advanced materials.
Properties
CAS No. |
2306249-38-5 |
|---|---|
Molecular Formula |
C6H14ClN |
Molecular Weight |
135.63 g/mol |
IUPAC Name |
(2S,4S)-2,4-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
InChI Key |
RDKBTPFACIKRQD-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](NC1)C.Cl |
Canonical SMILES |
CC1CC(NC1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)


![Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-](/img/structure/B14081839.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)

![N-(Morpholine-4-carbonyl)phenylalanyl-N-{1-cyclohexyl-3-hydroxy-4-oxo-4-[(propan-2-yl)oxy]butan-2-yl}-S-methylcysteinamide](/img/structure/B14081852.png)

![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)
